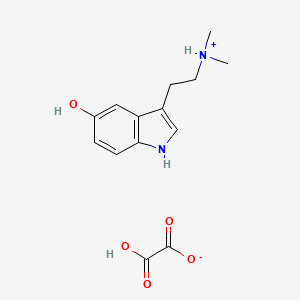![molecular formula C9H9F3O5S2 B13419363 Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester CAS No. 37891-93-3](/img/structure/B13419363.png)
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a trifluoromethanesulfonyl group attached to a methyl ester, which is further connected to a 4-methylphenyl group. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester typically involves the reaction of trifluoromethanesulfonic anhydride with 4-methylphenol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:
[ \text{CF}_3\text{SO}_2\text{O}_2 + \text{C}_7\text{H}_8\text{O} \rightarrow \text{CF}_3\text{SO}_2\text{OCH}_2\text{C}_6\text{H}_4\text{CH}_3 ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: The compound can be used in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the compound a strong electrophile. This allows it to participate in nucleophilic substitution reactions, where it can be attacked by nucleophiles to form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler compound with similar acidic properties but lacking the trifluoromethanesulfonyl and 4-methylphenyl groups.
Trifluoromethanesulfonic acid: Another strong acid with similar reactivity but without the ester and 4-methylphenyl components.
Benzenesulfonic acid, 4-methyl-, methyl ester: A related compound with a similar ester structure but different substituents.
Uniqueness
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester is unique due to the presence of both the trifluoromethanesulfonyl and 4-methylphenyl groups, which confer distinct reactivity and properties. This makes it particularly useful in specialized chemical reactions and industrial applications where strong acidity and specific reactivity are required.
Properties
CAS No. |
37891-93-3 |
|---|---|
Molecular Formula |
C9H9F3O5S2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(4-methylphenyl)sulfonylmethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H9F3O5S2/c1-7-2-4-8(5-3-7)18(13,14)6-17-19(15,16)9(10,11)12/h2-5H,6H2,1H3 |
InChI Key |
SARNMZLPZYVMPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




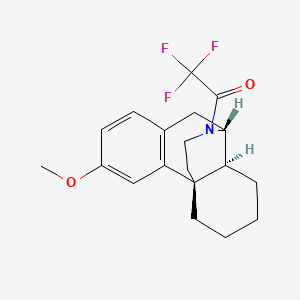
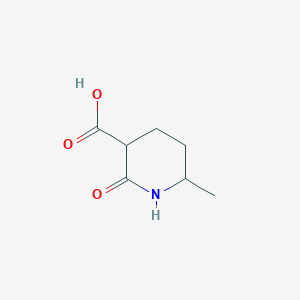


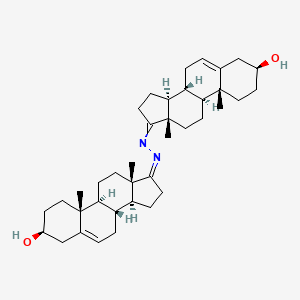
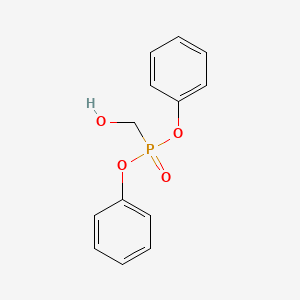
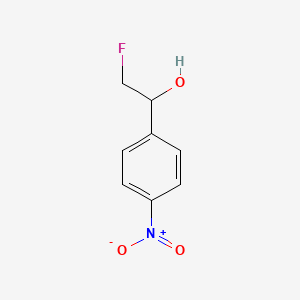

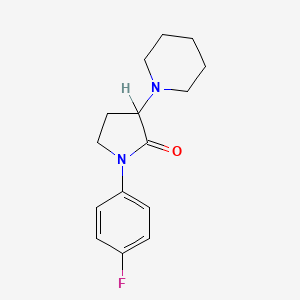
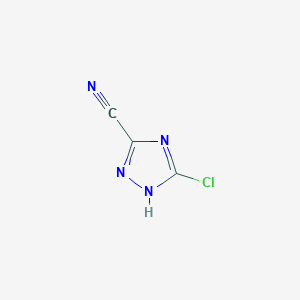
![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
